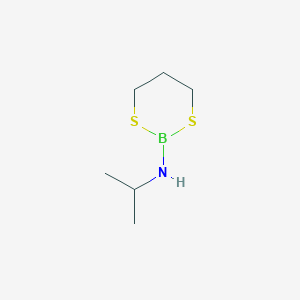
N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine: is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which also includes sulfur and nitrogen atoms. The unique arrangement of these atoms imparts specific chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine typically involves the reaction of boron trichloride with a suitable amine and thiol under controlled conditions. One common method includes the use of isopropylamine and a thiol compound in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In chemistry, N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds .
Medicine: In medicine, boron-containing compounds are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. This compound may serve as a precursor for such therapeutic agents .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: A compound with herbicidal activity.
Uniqueness: N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine is unique due to its boron-containing heterocyclic structure, which imparts specific reactivity and stability. This distinguishes it from other similar compounds that may lack boron or have different heteroatoms in their structure .
Properties
CAS No. |
61704-97-0 |
|---|---|
Molecular Formula |
C6H14BNS2 |
Molecular Weight |
175.1 g/mol |
IUPAC Name |
N-propan-2-yl-1,3,2-dithiaborinan-2-amine |
InChI |
InChI=1S/C6H14BNS2/c1-6(2)8-7-9-4-3-5-10-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
JXVGXXBBAHLMEP-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCCS1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















